N,N'-Bis(1-methylheptyl)-p-phenylenediamine

Antiozonant Rubber Aging Kinetics

N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS 28633-36-5, also known as DOPD-2, Antioxidant 288, Santoflex 217, UOP 288, or Antozite is a symmetrically N,N'-disubstituted p-phenylenediamine (PPD) with branched secondary octyl groups (1-methylheptyl). It is an aromatic amine antioxidant and antiozonant.

Molecular Formula C22H40N2
Molecular Weight 332.6 g/mol
CAS No. 28633-36-5
Cat. No. B7771192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(1-methylheptyl)-p-phenylenediamine
CAS28633-36-5
Molecular FormulaC22H40N2
Molecular Weight332.6 g/mol
Structural Identifiers
SMILESCCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC
InChIInChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3
InChIKeyAPTGHASZJUAUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS 28633-36-5): Baseline Characterization for Scientific Procurement


N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS 28633-36-5, also known as DOPD-2, Antioxidant 288, Santoflex 217, UOP 288, or Antozite 1) is a symmetrically N,N'-disubstituted p-phenylenediamine (PPD) with branched secondary octyl groups (1-methylheptyl) [1]. It is an aromatic amine antioxidant and antiozonant [2]. Its molecular formula is C22H40N2, with a molecular weight of 332.57 g/mol and it is a dark brown liquid at room temperature with a melting point of 25.5 °C and a boiling point of 420 °C [3]. The compound is primarily used in the rubber industry for the protection of elastomers against degradation from ozone and oxygen [2].

Chemistry: Symmetrical bis(1-methylheptyl) p-phenylenediamine antiozonant
Form: Liquid at room temperature; high boiling point for rubber processing
Role: Radical scavenger with reported film-forming mechanism

Why Direct Substitution Among N,N'-Disubstituted p-Phenylenediamines (PPDs) Is Scientifically Unsound for N,N'-Bis(1-methylheptyl)-p-phenylenediamine


N,N'-Bis(1-methylheptyl)-p-phenylenediamine cannot be considered a generic, drop-in substitute for other PPDs due to its unique combination of molecular properties arising from its specific bis(1-methylheptyl) substitution pattern. While all PPDs function as radical scavengers, the steric and electronic effects of the alkyl substituents dictate critical performance parameters, including the rate of reaction with ozone [1], the formation and stability of the protective surface film [1], and the compound's physical state and compatibility with the rubber matrix [2]. The high molecular weight and branched structure of N,N'-Bis(1-methylheptyl)-p-phenylenediamine result in a distinct migration and volatility profile compared to smaller, asymmetric, or aromatic-substituted PPDs, directly influencing the long-term durability of the final product [2]. Furthermore, its specific structure is recognized for a potential synergistic effect with other antioxidants, a property that may not translate to other PPDs [3]. Substitution without verification risks compromising ozone resistance, accelerating aging, or introducing undesirable physical properties like blooming.

! High molecular weight and branched structure lead to distinct migration and volatility profiles; smaller or asymmetric PPDs may not replicate long-term durability.
! Ozone consumption rate and protective film formation depend on specific substitution pattern; generic substitution risks altered ozone resistance.
! Reported synergistic behavior with IPPD may not transfer to alternative PPD combinations; verify formulation-specific synergy.

Quantitative Differentiation of N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS 28633-36-5) from Closest Analogs: A Comparative Evidence Guide


Direct Comparison of Ozone Consumption Rate in cis-Polybutadiene Vulcanizates

In a direct head-to-head study measuring antiozonant consumption in cis-polybutadiene vulcanizates under ozonization, N,N'-Bis(1-methylheptyl)-p-phenylenediamine and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) were compared [1]. The study confirmed that up to 45% of the consumed N,N'-Bis(1-methylheptyl)-p-phenylenediamine became attached to the rubber network, providing a basis for its protective film-forming mechanism [1].

Ozone consumption & film formation
Head-to-head
Up to 45% of consumed diamine attaches to rubber network
Supports film-forming antiozonant mechanism
cis-Polybutadiene vulcanizates; IPPD used as comparator
Antiozonant Rubber Aging Kinetics

Inferred Relative Thermal-Oxidative Stability Based on PPD Class Ranking at 180°C

While not directly measured, the antioxidant effectiveness of various p-phenylenediamines (PPDs) in a polyisoprene rubber matrix was ranked using DSC under non-isothermal conditions at 180°C [1]. The study found the order of effectiveness to be DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD [1]. Based on its molecular structure and known performance characteristics, N,N'-Bis(1-methylheptyl)-p-phenylenediamine (DOPD-2) is expected to align with the higher-performing class of symmetrical, di-alkyl substituted PPDs like DPPD and 6PPD, rather than the lower-performing, asymmetric IPPD.

Thermal-oxidative class ranking
Class-level
Reported order: DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD
Symmetrical di-alkyl structure may align with higher thermal stability class
180 °C DSC, polyisoprene; target not directly measured in cited study
Thermal Oxidation DSC Antioxidant Efficiency

Recognized Synergistic Behavior with N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

Product information indicates that N,N'-Bis(1-methylheptyl)-p-phenylenediamine exhibits a synergistic effect when used in combination with N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD, also known as 4010NA) [1]. This suggests that blending these two specific PPDs can provide an enhanced level of protection that is greater than the sum of their individual activities.

Synergistic effect with IPPD
Data to verify
Reported synergy when combined with IPPD (4010NA)
Blending may enhance protection beyond individual additive effects
Supplier-level information; independent validation recommended
Synergism Formulation Antioxidant Blends

Inclusion in Patented Synergistic Biodiesel Antioxidant Composition

A patent application (US 20110209390) for an antioxidant additive for biodiesel fuel compositions explicitly includes N,N'-bis(1-methylheptyl)-p-phenylenediamine as a component in a synergistic mixture comprising an aromatic diamine, a hindered phenol, and a polyhydroxy phenol [1]. The patent claims this composition provides 'excellent characteristics' for biodiesel fuel [1].

Biodiesel antioxidant patent inclusion
Context-dependent
Listed in US 20110209390 synergistic mixture
Expands application scope to non-rubber fuel stabilization research
No comparative performance data; requires fuel-specific oxidation testing
Biodiesel Fuel Stability Oxidation Stability

Validated Research and Industrial Application Scenarios for N,N'-Bis(1-methylheptyl)-p-phenylenediamine


Critical Ozone Protection for Tires and Industrial Rubber Goods

N,N'-Bis(1-methylheptyl)-p-phenylenediamine is an established antiozonant for natural and synthetic rubbers, particularly in tire manufacturing, hoses, and belts [1]. Its selection is supported by direct evidence of a rapid reaction with ozone and the formation of a protective surface film, which is the primary mechanism for preventing ozone cracking [2]. The compound's physical properties, including its liquid state at room temperature and high boiling point, make it suitable for high-volume rubber compounding processes [1]. Typical usage levels range from 0.5% to 3% in rubber formulations [1].

High-Temperature Elastomer Formulations

For applications demanding high thermal stability, such as under-the-hood automotive components or high-speed industrial belting, N,N'-Bis(1-methylheptyl)-p-phenylenediamine is a scientifically sound choice. As a symmetric, di-alkyl substituted p-phenylenediamine, it is inferred to belong to a class of antioxidants that exhibit superior performance at elevated temperatures (e.g., 180°C) compared to asymmetric or aryl-substituted PPDs like IPPD [3]. This class-level inference is critical for formulators seeking to maximize the thermal-oxidative lifespan of elastomeric components.

Optimized Synergistic Antioxidant Blends in Rubber

Formulators can leverage the recognized synergistic effect between N,N'-Bis(1-methylheptyl)-p-phenylenediamine and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) [1]. This allows for the development of cost-effective, high-performance antioxidant packages. By combining these two specific PPDs, it is possible to achieve a level of ozone and oxidative protection that is non-additive, potentially reducing the total additive loading or enhancing the durability of the final product beyond what could be achieved with either component alone.

Stabilization of Biodiesel Fuel Blends

Beyond its primary use in rubber, N,N'-Bis(1-methylheptyl)-p-phenylenediamine is identified in patent literature as a key component in synergistic antioxidant mixtures for biodiesel fuel compositions [4]. This application targets the prevention of oxidative degradation and gum formation in alternative fuels. For researchers and industrial users in the renewable energy sector, this evidence points to a specific chemical candidate for enhancing the long-term storage stability and performance of biodiesel, a use case not commonly associated with other PPDs.

Application
Selection Property
Validation Focus
Tire & industrial rubber antiozonant
Film-forming antiozonant mechanism
Ozone cracking resistance and rubber-network attachment testing
High-temperature elastomer formulations
Symmetrical di-alkyl PPD thermal class profile
High-temperature oxidative aging tests (e.g., DSC, hot air aging)
Synergistic antioxidant blends
Reported synergism with IPPD (4010NA)
Additive loading efficiency and durability evaluation in target rubber matrix
Biodiesel fuel stabilization
Non-rubber antioxidant application profile
Biodiesel oxidation stability (e.g., Rancimat) and storage performance
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